Methyl 3-bromo-4-methyl-5-nitrobenzoate
Description
Role as an Intermediate in the Synthesis of ERK5 Inhibitors
Methyl 3-bromo-4-methyl-5-nitrobenzoate has been utilized as a key intermediate in the synthesis of novel inhibitors of Extracellular signal-regulated kinase 5 (ERK5). ncl.ac.uk ERK5 is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, survival, and differentiation. ncl.ac.uk Overexpression of ERK5 has been linked to poor prognosis in various cancers, making it an attractive target for anti-cancer drug development. ncl.ac.uk
In this context, this compound serves as a foundational scaffold. Through a series of chemical transformations, it is converted into more complex indazole-based compounds. These final compounds are designed to bind to the active site of the ERK5 enzyme, thereby inhibiting its activity and disrupting downstream signaling pathways that promote tumor growth. ncl.ac.uk While the direct activity of this compound on ERK5 has not been reported, its structural features are crucial for the ultimate potency of the final inhibitors.
Role as an Intermediate in the Synthesis of Xanthine (B1682287) Oxidase and Urate Anion Transporter 1 (URAT1) Inhibitors
Another significant application of this compound is in the preparation of inhibitors of xanthine oxidase and urate anion transporter 1 (URAT1). google.comgoogle.com These two proteins are key players in the regulation of uric acid levels in the body. Elevated uric acid can lead to conditions such as gout. Xanthine oxidase is an enzyme that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid. URAT1 is a transporter in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood.
Compounds derived from this compound have been patented for their dual inhibitory activity against both xanthine oxidase and URAT1. google.com The inhibition of xanthine oxidase reduces the production of uric acid, while the inhibition of URAT1 promotes its excretion. This dual-action mechanism is a promising strategy for the management of hyperuricemia. The structural framework provided by this compound is instrumental in achieving the desired inhibitory profile in the final drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUYYWCQLGHYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646097 | |
| Record name | Methyl 3-bromo-4-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223519-08-2 | |
| Record name | Methyl 3-bromo-4-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationships Sar of Methyl 3 Bromo 4 Methyl 5 Nitrobenzoate Analogs
The structure-activity relationship (SAR) of analogs derived from Methyl 3-bromo-4-methyl-5-nitrobenzoate provides valuable information on how specific structural modifications influence their biological activity. Although direct SAR studies on this compound are not available, the analysis of the final products of its synthetic pathways reveals important trends.
In the development of ERK5 inhibitors, the core structure originating from this compound is elaborated into an indazole-sulphonamide scaffold. The SAR of these final compounds indicates that the nature and position of substituents on the aromatic rings are critical for potent enzyme inhibition. For instance, the modification of the sulphonamide aromatic group has been shown to significantly impact the inhibitory activity against ERK5. ncl.ac.uk
The following table summarizes the biological activity of a representative final compound derived from a synthetic pathway involving a related nitrobenzoate intermediate, highlighting the potency that can be achieved from such scaffolds.
| Compound ID | Target | Activity (IC₅₀) |
| Compound 199 (an indazole derivative) ncl.ac.uk | ERK5 | 12 ± 7 nM |
This data underscores the importance of the foundational nitrobenzoate structure in generating highly potent enzyme inhibitors.
Applications of Methyl 3 Bromo 4 Methyl 5 Nitrobenzoate in Advanced Organic Synthesis
Summary of key research papers
Research on related compounds demonstrates their utility. For instance, patents describe the use of similar brominated nitrobenzoic acid derivatives in the preparation of P2Y receptor antagonists. guidechem.com The synthesis of various substituted benzoates is a common theme in medicinal chemistry literature, often as part of a larger effort to develop new therapeutic agents. ed.ac.uk
Role in the development of novel compounds
The strategic placement of three different functional groups (bromo, methyl, nitro) in addition to the methyl ester makes this compound a versatile platform for combinatorial chemistry. Each functional group can be modified selectively to generate a wide array of derivatives. This is particularly valuable in drug discovery, where slight modifications to a lead compound's structure can significantly alter its biological activity and properties. The development of multi-targeted agents, such as dual kinase-bromodomain inhibitors, relies on such flexible chemical scaffolds to explore structure-activity relationships. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-bromo-4-methyl-5-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of benzoic acid derivatives. A common approach involves bromination and nitration of a methyl-substituted benzoate precursor. For example, bromination using CuBr₂ or HBr/NaNO₂ at controlled temperatures (0–70°C) ensures regioselectivity at the 3-position, followed by nitration with mixed HNO₃/H₂SO₄ at low temperatures to avoid over-oxidation . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., excess Br₂ for complete substitution).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl ester group (δ ~3.9 ppm for OCH₃), aromatic protons (split patterns due to bromo and nitro substituents), and nitro group deshielding effects are critical for structural confirmation.
- IR : Key peaks include C=O (ester, ~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Br (~600 cm⁻¹).
- MS : Molecular ion [M+H]⁺ at m/z 288 (C₁₀H₉BrNO₄⁺) with fragmentation patterns reflecting loss of Br or NO₂ groups.
Cross-referencing with computational simulations (e.g., Gaussian) enhances reliability .
Advanced Research Questions
Q. How does the steric and electronic influence of substituents affect regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?
- Methodological Answer : The bromine atom at the 3-position is electronically deactivated by the nitro group (meta-directing), making it less reactive toward electrophilic substitution. However, in cross-coupling reactions (e.g., Suzuki), Pd-catalyzed activation of the C-Br bond is feasible. Steric hindrance from the adjacent methyl group (4-position) may slow kinetics, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational DFT studies can predict transition-state energies to guide catalyst selection .
Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered crystal packing?
- Methodological Answer : Polymorphism can arise from variations in nitro group orientation or hydrogen-bonding motifs. Use SHELXL for refinement, incorporating TWIN commands for twinned crystals and PART directives for disorder modeling . Pairing X-ray diffraction with Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···O nitro contacts) to validate packing models .
Q. How can computational modeling (e.g., DFT, MD) predict solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility : Calculate Hansen solubility parameters (δₜ) using COSMO-RS to identify solvents with similar polarity (e.g., DMSO, acetone).
- Stability : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess nitro group lability under acidic/basic conditions. MD simulations (GROMACS) model solute-solvent interactions over time, identifying degradation pathways (e.g., ester hydrolysis in aqueous media) .
Q. What experimental and theoretical approaches address discrepancies in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : If NMR suggests a planar nitro group but crystallography shows torsional distortion, reconcile using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
